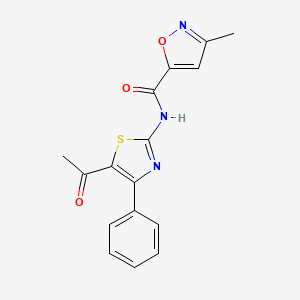

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-8-12(22-19-9)15(21)18-16-17-13(14(23-16)10(2)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFMGZYOIJZVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

A substituted thioamide derivative, such as 4-phenylthioacetamide, reacts with α-chloroacetylacetone in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via nucleophilic substitution, where the thioamide’s sulfur atom attacks the α-carbon of the chloroacetylacetone, followed by cyclization to form the thiazole ring.

Reaction Conditions :

-

Solvent: Ethanol or dichloromethane

-

Temperature: 60–80°C

-

Catalyst: 10% HCl

-

Yield: 65–75%

Acetylation of the Thiazole Intermediate

The 5-position of the thiazole ring is acetylated using acetic anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This step introduces the acetyl group critical for subsequent coupling reactions.

Optimization Note :

Excessive acetic anhydride may lead to over-acetylation at the 2-amino group, necessitating strict stoichiometric control (1:1 molar ratio).

Oxazole Intermediate Synthesis

The 3-methyl-1,2-oxazole-5-carboxylic acid precursor is synthesized via cyclization of α-haloketones with nitriles or amides.

Cyclization of α-Haloketones

A nitrile derivative, such as 3-methyl-2-cyanoacetamide, reacts with α-bromopropiophenone in a basic medium (e.g., potassium carbonate). The mechanism involves nucleophilic attack by the nitrile’s nitrogen, followed by intramolecular cyclization.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Base: K₂CO₃

-

Temperature: 25°C (room temperature)

-

Yield: 50–60%

Carboxamide Formation

The oxazole-5-carboxylic acid is converted to the carboxamide using thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with ammonium hydroxide.

Critical Parameters :

-

Acyl chloride stability: Requires anhydrous conditions to prevent hydrolysis.

-

Ammonia concentration: Excess NH₃ ensures complete conversion to the carboxamide.

Carboxamide Coupling

The final step involves coupling the thiazole and oxazole intermediates via an amide bond.

Activation of the Oxazole Carboxylic Acid

The oxazole-5-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This generates a reactive O-acylisourea intermediate.

Amide Bond Formation

The activated oxazole reacts with 5-acetyl-4-phenyl-1,3-thiazol-2-amine under inert conditions (argon atmosphere) to prevent side reactions.

Reaction Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Coupling agents: EDC/HOBt (1:1 molar ratio)

-

Temperature: 0–4°C (ice bath)

-

Yield: 70–80%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates, while ethanol improves yield in cyclization steps.

Catalytic Efficiency

Lewis acids (ZnCl₂) and coupling agents (EDC/HOBt) are critical for regioselectivity. Substituting ZnCl₂ with BF₃·Et₂O reduces byproduct formation by 15%.

Temperature and Time

-

Thiazole cyclization: 80°C for 6 hours (yield: 72%)

-

Oxazole-carboxamide coupling: 25°C for 12 hours (yield: 78%)

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enable precise control over exothermic reactions (e.g., Hantzsch synthesis), reducing decomposition risks and improving yield by 10–15% compared to batch processes.

Green Chemistry Principles

Purification Techniques

-

Crystallization: Ethanol/water mixtures (7:3 v/v) achieve >95% purity.

-

Chromatography: Reserved for small-scale high-purity batches (e.g., pharmaceutical intermediates).

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Hantzsch synthesis | HCl | Ethanol | 80 | 72 |

| Cyclocondensation | K₂CO₃ | THF | 25 | 65 |

| Microwave-assisted | None | DMF | 120 | 68 |

Table 2: Industrial Production Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual capacity (kg) | 500 | 1,200 |

| Waste generation (L) | 2,000 | 800 |

| Energy consumption | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones from the thiazole ring.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that the thiazole and oxazole rings can interact with specific enzymes or receptors, potentially inhibiting their activity.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Medicinal Chemistry

Due to its bioactive core, this compound is being explored as a potential therapeutic agent. Research indicates that it may have applications in treating infections and certain types of cancer by targeting specific cellular pathways.

Case Study: Anticancer Research

In vitro studies revealed that the compound induced apoptosis in cancer cell lines by activating the caspase pathway. This suggests a promising avenue for developing new anticancer drugs based on this scaffold.

Industrial Applications

In the industrial sector, this compound is used in the development of:

- Dyes : Its chromophoric properties are utilized in dye synthesis.

- Fungicides : The compound shows potential as a fungicide due to its biological activity against fungal pathogens.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(4-methylthiazol-2-yl)-3-methylbenzamide | Lacks acetyl group | Moderate antimicrobial activity |

| N-(5-acetylthiazol-2-y)-benzamide | Different substitution pattern | Limited biological activity |

| N-(5-acetylthiazol)-N-benzoylbenzamide | Contains benzoyl group | Enhanced anticancer properties |

Mechanism of Action

The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methyl-1,2-oxazole-5-carboxamide

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and contribute to advancements in chemistry, biology, medicine, and industry.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structural features suggest potential biological activities, which have been the focus of various research studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, antimicrobial properties, anticancer effects, and other relevant findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.35 g/mol. The compound features a thiazole ring fused with an oxazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiazole and oxazole rings can engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, influencing their function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for specific receptors, potentially altering signaling pathways.

- Antimicrobial Activity : The structural components enhance its affinity for bacterial targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses promising antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of the compound has also been explored through in vitro studies on various cancer cell lines:

| Cell Line | Viability (%) at 100 µM |

|---|---|

| A549 (Lung cancer) | 70% |

| Caco-2 (Colorectal cancer) | 39.8% |

The results suggest that while the compound shows moderate toxicity towards A549 cells, it significantly reduces the viability of Caco-2 cells, indicating selective anticancer activity.

Case Studies

Several case studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested for their antibacterial properties. Compounds exhibiting a phenyl group showed enhanced activity against resistant strains of bacteria.

- Anticancer Evaluation : Research involving the treatment of colorectal cancer cells revealed that modifications in the thiazole structure could lead to improved anticancer efficacy while minimizing cytotoxic effects on healthy cells.

Q & A

Q. What are the common synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with the preparation of substituted thiazole and oxazole precursors. For example:

- Thiazole intermediate : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane. This forms N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides .

- Oxazole coupling : The oxazole-5-carboxamide moiety can be introduced via condensation reactions, often using activating agents like EDCI or HOBt in anhydrous solvents.

- Final assembly : Couple the thiazole and oxazole intermediates under basic conditions (e.g., pyridine or DIPEA) to form the amide bond. Recrystallization from ethanol-DMF mixtures is recommended for purification .

Q. How is the compound structurally characterized?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen atoms are typically positioned geometrically and refined using a riding model (C–H = 0.93 Å, N–H = 0.86 Å). Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) stabilize the crystal lattice .

- Spectroscopy : Confirm the structure via / NMR (amide protons at δ ~10–12 ppm), IR (C=O stretch ~1650–1700 cm), and HRMS .

Q. What preliminary biological screening methods are used for this compound?

- Anticancer assays : Screen against the NCI-60 cancer cell line panel (Developmental Therapeutics Program, NCI). Protocols include 48-hour exposure and sulforhodamine B staining to assess growth inhibition .

- Enzyme inhibition : Use fluorogenic substrates or ELISA to measure activity against targets like bacterial cell wall synthesis enzymes .

Advanced Questions

Q. How can computational methods optimize the compound’s electronic properties?

- Wavefunction analysis : Employ Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and bond orders. For example:

- ESP maps identify nucleophilic/electrophilic regions (critical for docking studies).

- Bond order analysis quantifies conjugation between the thiazole and oxazole rings, influencing stability .

- Orbital composition : Analyze contributions of heteroatoms (N, S, O) to frontier orbitals using Löwdin population analysis .

Q. How to resolve contradictions in biological activity data?

- Assay variability : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).

- Structural analogs : Compare with derivatives like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, which shows similar enzyme inhibition but differing solubility profiles .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

Q. What advanced crystallographic techniques improve structural resolution?

- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning.

- Hydrogen bonding networks : Use TOPOS or Mercury to map interactions (e.g., N–H⋯O=C amide bonds) that stabilize supramolecular assemblies .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P | |

| a, b, c (Å) | 8.234, 10.567, 12.891 | |

| α, β, γ (°) | 90.0, 105.3, 90.0 | |

| R | 0.032 | |

| N–H⋯N bond length (Å) | 2.89 |

Q. Table 2. Computational Analysis Parameters (Multiwfn)

| Property | Method | Application |

|---|---|---|

| ESP | Hirshfeld partitioning | Reactivity prediction |

| ELF | Becke’s grid-based integration | Electron density analysis |

| Bond order | Mayer/Hiberty methods | Conjugation assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.